2-Hexyl-1,3-thiazolidine-4-carboxylic acid

Overview

Description

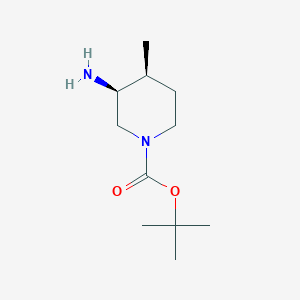

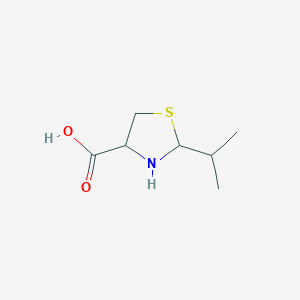

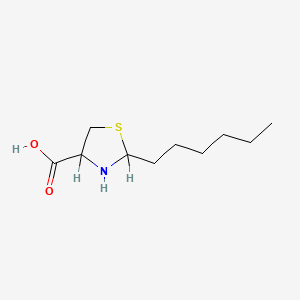

2-Hexyl-1,3-thiazolidine-4-carboxylic acid is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction .Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . In the thiazolidine nucleus, a large number of substitutions are possible on 2, 4, and 5 positions responsible for enhancing the compound’s pharmaceutical importance .Chemical Reactions Analysis

Thiazolidine chemistry has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . It is generally believed that the reaction requires acidic pH and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .Scientific Research Applications

Biological Potential and Synthetic Development

Thiazolidine derivatives, including 1,3-thiazolidin-4-ones, have been recognized for their great biological potential. These compounds, including analogues like glitazones and rhodanines, are foundational in commercial pharmaceuticals due to their diverse pharmacological importance. The synthesis of these nuclei dates back to the mid-nineteenth century, underscoring the long-standing interest in their structural and biological properties. Advanced synthetic methodologies, including green chemistry approaches, have been developed to obtain these functional groups, reflecting ongoing efforts to enhance their stability and pharmacokinetic profiles while minimizing environmental impact (Santos, Jones Junior, & Silva, 2018).

Pharmacological Applications

Saturated five-membered thiazolidines and their derivatives exhibit a wide array of biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. These properties make thiazolidine motifs highly prized in drug discovery, serving as a bridge between organic synthesis and medicinal chemistry. Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity, demonstrating the versatility and therapeutic potential of thiazolidine scaffolds (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Green Synthesis and Biological Evaluation

The emphasis on green chemistry in the synthesis of thiazolidinone derivatives highlights a commitment to reducing or eliminating hazardous materials in synthetic processes. Microwave-assisted organic synthesis of thiazolidinone derivatives showcases an efficient and environmentally friendly approach, yielding compounds with significant antibacterial, antitubercular, anticancer, and antifungal activities. This approach underscores the potential of thiazolidinone derivatives as candidates for the treatment of various diseases, aligning with the principles of sustainable and responsible research and development (JacqulineRosy, SoniaJas, Santhanalakshmi, & Muthukumar, 2019).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name |

2-hexyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-2-3-4-5-6-9-11-8(7-14-9)10(12)13/h8-9,11H,2-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDGCSSFNOHHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1NC(CS1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287334 | |

| Record name | 2-Hexyl-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hexyl-1,3-thiazolidine-4-carboxylic acid | |

CAS RN |

14347-74-1 | |

| Record name | 2-Hexyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14347-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexyl-4-thiazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate](/img/structure/B3103182.png)